molecular formula C8H13ClN4O2 B6190575 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 2648947-69-5

2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B6190575
CAS No.: 2648947-69-5
M. Wt: 232.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid hydrochloride is a heterocyclic compound that features both a piperidine ring and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the piperidine moiety. One common method is the Huisgen 1,3-dipolar cycloaddition, which is often catalyzed by copper(I) salts. The reaction conditions usually involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of heterogeneous catalysts can also be employed to facilitate the reaction and improve the yield. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to modify the functional groups attached to the triazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or organometallic reagents are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the formation of piperidine derivatives with modified functional groups.

Scientific Research Applications

2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
  • 2-(piperidin-4-yl)-2H-1,2,4-triazole-4-carboxylic acid
  • 2-(piperidin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid

Uniqueness

2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid hydrochloride is unique due to the specific positioning of the carboxylic acid group on the triazole ring, which can influence its reactivity and binding properties. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

2648947-69-5

Molecular Formula

C8H13ClN4O2

Molecular Weight

232.7

Purity

95

Origin of Product

United States

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